

Spectroscopic Profile of 3,6-Dimethylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dimethylpyridazine

Cat. No.: B183211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,6-Dimethylpyridazine**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural elucidation of **3,6-Dimethylpyridazine** is critically supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of **3,6-Dimethylpyridazine** is characterized by two distinct singlets, confirming the symmetrical nature of the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.23	s	2H	H4, H5 (aromatic)
2.69	s	6H	2 x -CH ₃

Solvent: CDCl₃,
Frequency: 500
MHz[1]

¹³C NMR Data

Due to the symmetry of **3,6-Dimethylpyridazine**, the ¹³C NMR spectrum is expected to show a limited number of signals corresponding to the chemically equivalent carbon atoms. Specific experimental data for the ¹³C NMR of **3,6-Dimethylpyridazine** is not readily available in the searched literature. However, based on the analysis of similar pyridazine derivatives, the following assignments can be predicted.

Chemical Shift (δ) ppm (Predicted)	Assignment
~150-160	C3, C6 (quaternary)
~125-135	C4, C5 (aromatic CH)
~20-25	-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific full-spectrum dataset for **3,6-Dimethylpyridazine** was not found in the search results, the characteristic vibrational modes for pyridazine and alkyl-substituted aromatic rings can be predicted.

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	-CH ₃
1600-1450	C=C and C=N stretch	Aromatic ring
1450-1375	C-H bend	-CH ₃
900-690	C-H out-of-plane bend	Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **3,6-Dimethylpyridazine** is 108.14 g/mol .[\[1\]](#)[\[2\]](#) While a detailed experimental mass spectrum with fragmentation analysis was not available in the search results, the expected molecular ion peak and potential fragmentation patterns can be inferred.

m/z (Predicted)	Ion
108	[M] ⁺ (Molecular Ion)
93	[M - CH ₃] ⁺
81	[M - HCN] ⁺
54	[C ₃ H ₄ N] ⁺

Experimental Protocols

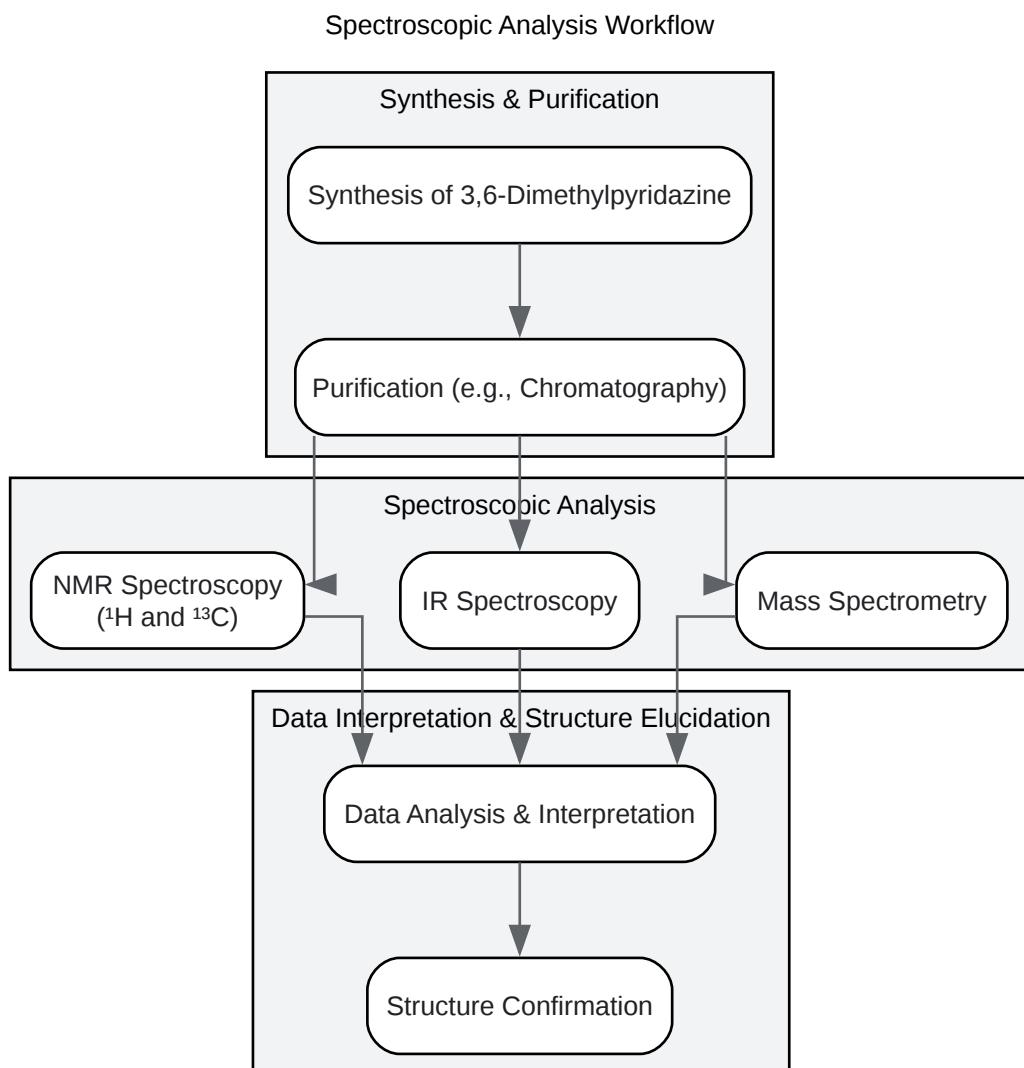
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds.

NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **3,6-Dimethylpyridazine** is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.
- ^1H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance of ^{13}C , a greater number of scans and a longer acquisition time are typically required compared to ^1H NMR. The spectral width is set to approximately 220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample like **3,6-Dimethylpyridazine**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.
- Instrumentation: A benchtop FTIR spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). The typical scanning range is 4000-400 cm^{-1} .


Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **3,6-Dimethylpyridazine**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **3,6-Dimethylpyridazine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Dimethylpyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183211#spectroscopic-data-of-3-6-dimethylpyridazine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com